REACTION_CXSMILES
|
O[CH2:2][C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[CH:7]=1.CN(C)C=O.S(Cl)([Cl:19])=O>C(OCC)C>[Cl:19][CH2:2][C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[CH:7]=1
|
Name
|
|
Quantity
|
155.25 g
|
Type
|
reactant
|
Smiles
|
OCC=1OC2=C(C1)C=CC=C2
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Name
|
|
Quantity
|
250 mL
|
Type
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solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
76.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Type
|
CUSTOM
|
Details
|
while stirring, over the period of 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction flask was placed into an ice bath
|
Type
|
CUSTOM
|
Details
|
was between 0° C. and 4° C.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for another hour
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Type
|
WASH
|
Details
|
washed with water (250 ml), 3% sodium bicarbonate solution (250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The material was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISTILLATION
|
Details
|
The product was distilled in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |